molecular formula C18H14BrN3O3 B12192702 Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Cat. No.: B12192702
M. Wt: 400.2 g/mol
InChI Key: ZDXOVGQDBWGYAP-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is a complex organic compound that features a quinoline core structure substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The bromopyridine moiety is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core can also interact with aromatic residues in the active sites of enzymes, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is unique due to its combination of a quinoline core and a bromopyridine moiety, which provides a balance of reactivity and stability. This makes it a valuable compound for a wide range of scientific research applications, from organic synthesis to drug discovery.

Properties

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

methyl 4-[(5-bromopyridine-3-carbonyl)amino]-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C18H14BrN3O3/c1-10-5-16(22-17(23)12-6-13(19)9-20-8-12)14-7-11(18(24)25-2)3-4-15(14)21-10/h3-9H,1-2H3,(H,21,22,23)

InChI Key

ZDXOVGQDBWGYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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